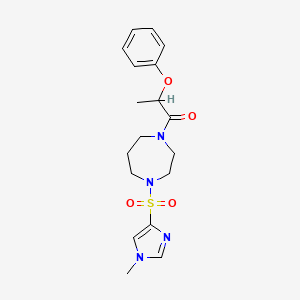

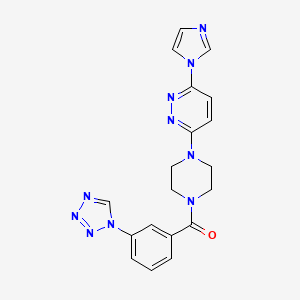

1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-phenoxypropan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain several functional groups, including an imidazole ring, a diazepane ring, a sulfonyl group, and a phenoxy group. Imidazole rings are found in many important biological molecules, including the amino acid histidine and the nucleic acid bases adenine and guanine . Diazepane is a seven-membered ring with two nitrogen atoms, and it’s often found in pharmaceuticals due to its ability to bind to various biological targets . The sulfonyl group is a common functional group in organic chemistry, known for its stability and ability to act as a leaving group in certain reactions . The phenoxy group is a phenol ether, which can contribute to the overall polarity and reactivity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and diazepane rings would contribute to the rigidity of the molecule, while the sulfonyl and phenoxy groups could potentially participate in hydrogen bonding or other intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an imidazole ring might make the compound somewhat polar, affecting its solubility in different solvents . The diazepane ring could potentially make the compound more lipophilic, influencing its distribution in the body if it’s used as a drug .科学的研究の応用

Synthetic Utility and Chemical Reactions

Diazotransfer Reagents

Compounds with imidazole-sulfonyl motifs, similar to the queried compound, have been utilized as efficient diazotransfer reagents. Imidazole-1-sulfonyl azide hydrochloride, for example, is reported to act as a "diazo donor" in converting primary amines into azides and activated methylene substrates into diazo compounds, highlighting its utility in synthetic chemistry for the introduction of nitrogen functionalities (Goddard-Borger & Stick, 2007).

Condensation Reactions

The presence of sulfonic acid imidazolium chloride in some reactions, as an ionic liquid and catalyst, facilitates one-pot, three-component condensations. This capability to catalyze condensation reactions without solvents underscores the potential of compounds with related structures in organic synthesis (Moosavi‐Zare, Zolfigol, & Daraei, 2014).

Biological Activity

Antimicrobial Applications

The synthesis and evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives incorporating a sulfamoyl moiety have shown promising antimicrobial properties. This suggests that compounds with the sulfamoyl group, akin to the queried chemical, may hold potential as antimicrobial agents (Darwish et al., 2014).

Drug Development

Sulfamates, bearing structural resemblance to the queried compound, are highlighted for their significance in medicinal chemistry and drug development, particularly for their stability and reactivity, enabling their incorporation into complex molecules (Reuillon et al., 2012).

作用機序

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The imidazole ring, in particular, is known to interact with various biological targets .

将来の方向性

The future directions for this compound would likely depend on its intended use. If it’s a pharmaceutical, further studies might be needed to determine its efficacy and safety in humans. If it’s a chemical intermediate, researchers might explore more efficient synthesis methods or new reactions it can participate in .

特性

IUPAC Name |

1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-15(26-16-7-4-3-5-8-16)18(23)21-9-6-10-22(12-11-21)27(24,25)17-13-20(2)14-19-17/h3-5,7-8,13-15H,6,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGNJZNZFFVGQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(C=N2)C)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-phenoxypropan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B2988212.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2988217.png)

![3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2988218.png)

![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2988219.png)

![5-{[cyclohexyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2988224.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2988228.png)

![3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2988229.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2988231.png)